n1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4hcl

DNA compaction polyamine-DNA interaction single-molecule biophysics

Procure Thermospermine Tetrahydrochloride (CAS 2089649-22-7), the biologically relevant isomer for plant vascular research. Its NC3NC3NC4N architecture provides 10x higher potency in DNA folding and uniquely rescues acl5 dwarf phenotypes, where spermine fails. This fully characterized salt form ensures superior solubility and accurate dosing. For meaningful results in xylem differentiation, abiotic stress, and chromatin studies, select this exact reference standard.

Molecular Formula C10H30Cl4N4
Molecular Weight 348.2 g/mol
CAS No. 2089649-22-7
Cat. No. B6302136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4hcl
CAS2089649-22-7
Molecular FormulaC10H30Cl4N4
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESC(CCNCCCNCCCN)CN.Cl.Cl.Cl.Cl
InChIInChI=1S/C10H26N4.4ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;;;;/h13-14H,1-12H2;4*1H
InChIKeyKVGASVPFBNPAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 10 mg / 0.025 g / 0.05 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl (CAS 2089649-22-7) Procurement Overview: Thermospermine Tetrahydrochloride Salt for Polyamine Research


N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl (CAS 2089649-22-7) is the tetrahydrochloride salt form of thermospermine (TSPM), a naturally occurring tetravalent polyamine and structural isomer of spermine (SPM). With molecular formula C10H30Cl4N4 and molecular weight 348.19 g/mol, this fully characterized reference standard [1] is synthesized from spermidine by the action of thermospermine synthase encoded by the ACAULIS5 (ACL5) gene in plants . Unlike spermine, which is ubiquitous across animals, fungi, and plants, thermospermine is primarily distributed in the plant kingdom and certain hyperthermophilic organisms [2].

Why Spermine or Generic Polyamines Cannot Replace N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl in Specialized Research Applications


Thermospermine and spermine, despite being structural isomers with identical molecular formulas, exhibit fundamentally non-redundant biological functions and distinct physicochemical interaction profiles that preclude generic substitution. The positional isomerism—thermospermine possesses an NC3NC3NC4N chain architecture versus spermine's NC3NC4NC3N arrangement—results in measurably different DNA-binding affinities, transcriptional regulatory effects, and in vivo biological outcomes [1]. In Arabidopsis thaliana genetic rescue experiments, exogenous thermospermine suppresses the dwarf phenotype of acl5 mutants, whereas spermine produces no rescue effect [2]. Substituting spermine for thermospermine in xylem differentiation assays, abiotic stress studies, or gene expression analyses will yield non-comparable or directly contradictory results due to their divergent mechanism-of-action profiles [3].

Quantitative Comparative Evidence for N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl (Thermospermine Tetrahydrochloride) vs. Closest Analogs


Thermospermine Exhibits ~10-Fold Higher Potency than Spermine in Inducing DNA Higher-Order Folding Transition

In a direct head-to-head comparison of three naturally occurring tetravalent polyamines using fluorescence microscopy and atomic force microscopy, thermospermine (TSPM) induced the DNA folding transition from coil to globule state at concentrations approximately 10-fold lower than spermine (SPM) [1]. The relative ratios of transition concentrations were approximately 1:10:100 for TSPM:SPM:BSPD [1].

DNA compaction polyamine-DNA interaction single-molecule biophysics

Thermospermine Demonstrates Superior Inhibition of Cell-Free Gene Expression Activity Among Tetravalent Polyamine Isomers

Using a cell-free luciferase assay to measure gene expression activity, thermospermine (TSPM) exhibited greater inhibitory potency than spermine (SPM) and N4-aminopropylspermidine (BSPD) at higher polyamine concentrations [1]. The rank order of inhibitory potency was TSPM > SPM ≥ BSPD, with TSPM showing a distinct tendency to slow the reaction rate at 100 μM while SPM and BSPD maintained relatively higher promoting effects [1].

transcription regulation cell-free expression polyamine pharmacology

Only Thermospermine—Not Spermine—Rescues the Dwarf Phenotype of Arabidopsis acl5 Mutants Deficient in Thermospermine Biosynthesis

In genetic complementation studies using Arabidopsis thaliana acl5 mutants (which lack thermospermine synthase activity and display a dwarf phenotype with excessive xylem proliferation), exogenous application of thermospermine suppresses the mutant phenotype, whereas exogenous spermine—its structural isomer—produces no rescue effect [1]. This establishes functional non-equivalence at the organismal level.

plant vascular development xylem differentiation genetic complementation

Exogenous Thermospermine Is More Effective than Spermine in Enhancing Plant Growth and Abiotic Stress Tolerance in Arabidopsis

In a comparative study evaluating the stress-responsive roles of tetraamines in Arabidopsis thaliana, exogenous pretreatment with thermospermine (T-Spm) was more effective than spermine (Spm) in promoting plant growth and stress tolerance under both normal and salt-stressed conditions [1]. Furthermore, the spms mutant (deficient in spermine synthesis but with higher endogenous thermospermine content) exhibited minimal growth inhibition compared to wild-type and other mutants [1].

abiotic stress response plant physiology salt tolerance

Thermospermine Is Produced by a Dedicated Thermospermine Synthase (ACL5) with Distinct Substrate Specificity from Spermine Synthase

Thermospermine is synthesized from spermidine by the action of thermospermine synthase, encoded by the ACAULIS5 (ACL5) gene in plants, which is enzymatically distinct from spermine synthase . Crystallographic analysis of plant aminopropyltransferases reveals substrate discriminatory features that differentiate thermospermine synthase from spermine synthase activities [1]. Certain putative spermine synthases from Thalassiosira pseudonana and Arabidopsis thaliana actually synthesize thermospermine rather than spermine [2].

polyamine biosynthesis aminopropyltransferase enzymology

Thermospermine Tetrahydrochloride Salt Form Provides Enhanced Aqueous Handling and Storage Stability Relative to Free Base Form

The tetrahydrochloride salt form (CAS 2089649-22-7) of thermospermine offers practical procurement and handling advantages over the free base form (CAS 70862-11-2). While the free base is sparingly soluble in water and exists as an oil at room temperature , the 4HCl salt is a solid that is fully characterized as a reference standard compliant with regulatory guidelines for analytical method development and validation [1]. Spermine tetrahydrochloride reference data indicate water solubility of 348.2 g/L at 20°C for the salt form [2].

salt form optimization compound handling reference standard stability

Optimal Research and Industrial Application Scenarios for N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl (Thermospermine Tetrahydrochloride)


Plant Vascular Development and Xylem Differentiation Research Requiring Genuine Thermospermine Activity

This compound is essential for studies of Arabidopsis thaliana xylem vessel differentiation, particularly when investigating the ACL5 pathway and auxin-thermospermine signaling crosstalk. Unlike spermine, exogenous thermospermine suppresses auxin-inducible xylem differentiation and rescues the dwarf phenotype of acl5 mutants [1]. Researchers studying plant vascular patterning, wood biomass production, or cell wall development should procure this specific compound rather than spermine to obtain biologically meaningful results [2].

Abiotic Stress Tolerance Studies in Plants Where Superior Thermospermine Efficacy Is Required

For investigations of salt stress, osmotic stress, and drought tolerance mechanisms in plants, thermospermine tetrahydrochloride provides a more potent experimental tool than spermine. Comparative studies demonstrate that exogenous thermospermine is more effective than spermine in promoting plant growth and stress tolerance parameters, including root and shoot length and chlorophyll content under both normal and salt-stressed conditions [3]. This differential efficacy makes thermospermine the appropriate choice for plant physiology studies focused on polyamine-mediated stress responses.

DNA Compaction and Gene Expression Studies Requiring High-Potency Tetravalent Polyamine

In biophysical studies of DNA higher-order structure, chromatin condensation, or cell-free gene expression systems, thermospermine offers approximately 10-fold higher potency than spermine in inducing DNA folding transitions and exhibits superior inhibitory effects on transcriptional activity at elevated concentrations [4]. This higher potency enables lower working concentrations, reducing ionic interference and improving signal-to-noise ratios in single-molecule fluorescence microscopy, atomic force microscopy, and in vitro transcription assays.

Analytical Method Development and Pharmaceutical Reference Standard Applications

As a fully characterized tetrahydrochloride salt reference standard compliant with regulatory guidelines, this compound (CAS 2089649-22-7) is suitable for analytical method development, method validation (AMV), quality control, and stability studies [5]. The salt form provides traceability against pharmacopeial standards (USP or EP) and offers practical advantages in weighing accuracy and aqueous solubility compared to the free base form, making it appropriate for laboratories conducting HPLC method development for polyamine quantification or pharmaceutical impurity profiling .

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